molecular formula C22H17N3O3 B2638381 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899973-30-9

2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2638381
CAS No.: 899973-30-9
M. Wt: 371.396
InChI Key: RPADLWXOSKURJV-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H17N3O3 and its molecular weight is 371.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocycles

Research efforts have been directed towards synthesizing novel heterocycles that incorporate the benzo[d][1,3]dioxol moiety, demonstrating the chemical versatility and potential applicability of these compounds in various fields. For example, novel pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines have been synthesized by reacting different amines and other reagents with precursors containing the antipyrine moiety. These synthesized compounds have expanded the scope of heterocyclic chemistry, offering new scaffolds for further biological and material science research (Elmaati, 2002).

Exploration of Unconquered Chemical Space

The creation of a virtual exploratory heterocyclic library, named 'VEHICLe,' containing over 200 unconquered bicyclic heteroaromatic rings, has highlighted the synthetic feasibility and potential medicinal interest of these compounds. This initiative has paved the way for the synthesis of previously unexplored heterocyclic compounds, contributing to the expansion of chemical diversity and providing new avenues for drug discovery and material science (Thorimbert, Botuha, & Passador, 2018).

Development of Novel Synthesis Methods

Innovative synthesis methods have been developed to create new heterocycles, such as benzo-1,3-dioxolo-, benzothiazolo-, and pyrido-fused 5H-benzo[d]pyrazolo[1,5-b][1,3]-oxazines. These methods demonstrate the versatility of base-mediated, one-pot heterocyclization reactions in constructing novel heterocycles, further illustrating the importance of these compounds in synthetic organic chemistry (Avila, Solano, Haddadin, & Kurth, 2011).

Antimicrobial and Anti-Inflammatory Activities

Some derivatives of the mentioned compound have been evaluated for antimicrobial and anti-inflammatory activities. For instance, compounds incorporating the thiazolidin-4-one fragment have shown promising antitumor and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Horishny et al., 2020).

Insecticidal Assessment

The synthesis and assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have been conducted. These studies contribute to the development of new insecticidal agents, highlighting the potential agricultural applications of these compounds (Fadda et al., 2017).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-2-7-19-15(5-1)18-12-17(14-8-9-20-21(11-14)27-13-26-20)24-25(18)22(28-19)16-6-3-4-10-23-16/h1-11,18,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADLWXOSKURJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.